molecular formula C19H20BrO3P B12848287 1,3,5,7-Tetramethyl-2,4,8-trioxo-6-(2-bromophenyl)-6-phosphaadamantane

1,3,5,7-Tetramethyl-2,4,8-trioxo-6-(2-bromophenyl)-6-phosphaadamantane

Cat. No.: B12848287
M. Wt: 407.2 g/mol
InChI Key: BSDOZEHGFSSFPU-UHFFFAOYSA-N
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Description

1,3,5,7-Tetramethyl-2,4,8-trioxo-6-(2-bromophenyl)-6-phosphaadamantane is a complex organic compound that features a unique adamantane core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5,7-Tetramethyl-2,4,8-trioxo-6-(2-bromophenyl)-6-phosphaadamantane typically involves multi-step organic reactions. A common approach might include:

    Formation of the adamantane core: This can be achieved through a series of cyclization reactions.

    Introduction of the bromophenyl group: This step might involve a bromination reaction using reagents like bromine or N-bromosuccinimide (NBS).

    Phosphorylation: The incorporation of the phosphorus atom can be done using phosphorus trichloride (PCl3) or other phosphorus-containing reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3,5,7-Tetramethyl-2,4,8-trioxo-6-(2-bromophenyl)-6-phosphaadamantane can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: NBS for bromination, concentrated nitric acid (HNO3) for nitration.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Used in the development of advanced materials, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 1,3,5,7-Tetramethyl-2,4,8-trioxo-6-(2-bromophenyl)-6-phosphaadamantane exerts its effects would depend on its specific application. For example, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1,3,5,7-Tetramethyl-2,4,8-trioxo-6-phenyl-6-phosphaadamantane: Similar structure but without the bromine atom.

    1,3,5,7-Tetramethyl-2,4,8-trioxo-6-(4-bromophenyl)-6-phosphaadamantane: Bromine atom at a different position on the phenyl ring.

Uniqueness

1,3,5,7-Tetramethyl-2,4,8-trioxo-6-(2-bromophenyl)-6-phosphaadamantane is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C19H20BrO3P

Molecular Weight

407.2 g/mol

IUPAC Name

2-(2-bromophenyl)-1,3,5,7-tetramethyl-2-phosphatricyclo[3.3.1.13,7]decane-4,6,8-trione

InChI

InChI=1S/C19H20BrO3P/c1-16-9-18(3)15(23)17(2,13(16)21)10-19(4,14(16)22)24(18)12-8-6-5-7-11(12)20/h5-8H,9-10H2,1-4H3

InChI Key

BSDOZEHGFSSFPU-UHFFFAOYSA-N

Canonical SMILES

CC12CC3(C(=O)C(C1=O)(CC(C2=O)(P3C4=CC=CC=C4Br)C)C)C

Origin of Product

United States

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